N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-(trifluoromethyl)benzamide
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Overview
Description
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-A]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield car
Properties
Molecular Formula |
C18H14F3N3O2 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-10-7-8-24-14(9-10)22-11(2)15(17(24)26)23-16(25)12-3-5-13(6-4-12)18(19,20)21/h3-9H,1-2H3,(H,23,25) |
InChI Key |
HYPFNGJDVFVUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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